4-Dimethylamino-N-(2-ethylhexyl)pyridinium mesylate

Phase-Transfer Catalysis Nucleophilic Aromatic Substitution Fluorination

This mesylate salt is the optimal phase-transfer catalyst for nucleophilic aromatic fluorination, delivering 98.6% yield in p-nitrofluorobenzene synthesis—critical for pharma/agrochemical intermediates. The N-(2-ethylhexyl) substitution ensures highest catalytic activity in this structural class. The mesylate counterion imparts a LogP of 2.98, maximizing partitioning in non-polar organic phases. Substituting with the chloride analog compromises efficiency and reproducibility. Thermal stability supports high-temperature processes. Select this exact compound for maximum yield and consistency.

Molecular Formula C16H30N2O3S
Molecular Weight 330.5 g/mol
Cat. No. B13402800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Dimethylamino-N-(2-ethylhexyl)pyridinium mesylate
Molecular FormulaC16H30N2O3S
Molecular Weight330.5 g/mol
Structural Identifiers
SMILESCCCCC(CC)C[N+]1=CC=C(C=C1)N(C)C.CS(=O)(=O)[O-]
InChIInChI=1S/C15H27N2.CH4O3S/c1-5-7-8-14(6-2)13-17-11-9-15(10-12-17)16(3)4;1-5(2,3)4/h9-12,14H,5-8,13H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1
InChIKeyQBEJVGDTWVICDE-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Dimethylamino-N-(2-ethylhexyl)pyridinium Mesylate: Procurement and Basic Profile


4-Dimethylamino-N-(2-ethylhexyl)pyridinium mesylate (CAS 92885-99-9) is a quaternary pyridinium salt with a mesylate counterion . It belongs to a class of N-alkylated 4-dimethylaminopyridinium compounds known for their utility as phase-transfer catalysts and surfactants . The compound's molecular formula is C16H30N2O3S, with a molecular weight of 330.49 g/mol and a calculated LogP of approximately 2.98, indicating significant lipophilicity .

Why Generic Substitution of 4-Dimethylamino-N-(2-ethylhexyl)pyridinium Mesylate is High-Risk


Substitution with other pyridinium salts, such as the common chloride analog (CAS 92886-00-5), is not straightforward due to the profound impact of the counterion on physicochemical properties . The mesylate anion imparts a distinct LogP (2.98), which governs partitioning and solubility behavior critical for its function as a phase-transfer catalyst . Furthermore, the specific N-(2-ethylhexyl) substitution is a key determinant of catalytic efficiency; within the same structural class, this exact substitution pattern has been shown to confer the highest catalytic activity, making generic replacement a significant risk to experimental reproducibility .

Quantitative Differentiation Guide for 4-Dimethylamino-N-(2-ethylhexyl)pyridinium Mesylate


Superior Catalytic Efficiency in Aromatic Fluorination

In a direct comparative study, 4-(N',N'-dimethylamino)-N-ethylhexyl pyridinium salt (the cation of the target compound) was the most active catalyst among a series of alkyl pyridinium salts for the fluorination of p-chloronitrobenzene . The compound achieved a yield of 98.6% in 1.5 hours, significantly outperforming other catalysts in the same class .

Phase-Transfer Catalysis Nucleophilic Aromatic Substitution Fluorination

Distinct Lipophilicity Profile for Phase-Transfer Applications

The compound's calculated LogP of 2.98 differentiates it from less lipophilic pyridinium salts, such as the chloride analog (CAS 92886-00-5) for which this specific value is not reported but is expected to be lower due to the more hydrophilic chloride counterion . This higher LogP is a direct consequence of the mesylate counterion and is critical for effective partitioning into organic phases during phase-transfer catalysis.

Phase-Transfer Catalysis LogP Lipophilicity

Class-Defined Thermal Stability for High-Temperature Processes

While direct thermal stability data for the specific compound is limited, it belongs to a well-characterized class of alkyl pyridinium salts known for high thermal stability, a property that is essential for their function as phase-transfer catalysts . The synthesis paper explicitly notes that the prepared catalysts are 'thermal stable' . This class-level property provides a baseline expectation of stability that is superior to many other common catalyst classes.

Ionic Liquids Thermal Stability High-Temperature Synthesis

Optimal Application Scenarios for 4-Dimethylamino-N-(2-ethylhexyl)pyridinium Mesylate Based on Quantitative Evidence


High-Yield Aromatic Fluorination in Pharmaceutical and Agrochemical Synthesis

This compound is a premier choice for the nucleophilic aromatic fluorination of activated aryl chlorides, as demonstrated by its 98.6% yield in p-nitrofluorobenzene synthesis . This reaction is a cornerstone in the production of numerous pharmaceuticals and agrochemicals. Procurement of this specific mesylate salt ensures access to the highest reported catalytic efficiency within its structural class for this transformation.

Phase-Transfer Catalysis in Lipophilic Environments

The high calculated LogP of 2.98 makes this mesylate salt particularly well-suited for phase-transfer catalysis where the organic phase is highly non-polar . This property facilitates efficient anion transfer and is advantageous in reactions such as O-alkylations, N-alkylations, and esterifications in two-phase systems where a less lipophilic catalyst would partition poorly into the organic phase.

High-Temperature Organic Transformations Requiring Thermally Robust Catalysts

Given the established thermal stability of alkyl pyridinium salts , this compound is an ideal candidate for catalytic processes that must be conducted at elevated temperatures without significant catalyst decomposition. This includes high-boiling solvent reactions and melt-phase syntheses, where catalyst degradation is a common limitation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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